![molecular formula C20H22N2O3S B6753452 (4-Benzylsulfonylpiperazin-1-yl)-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanone](/img/structure/B6753452.png)
(4-Benzylsulfonylpiperazin-1-yl)-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzylsulfonylpiperazin-1-yl)-(7-bicyclo[420]octa-1,3,5-trienyl)methanone is a complex organic compound that features a piperazine ring substituted with a benzylsulfonyl group and a bicyclo[420]octa-1,3,5-trienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylsulfonylpiperazin-1-yl)-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanone typically involves multiple steps. One common approach is the reductive amination of a precursor compound with a benzylsulfonyl group. The reaction conditions often include the use of sodium cyanoborohydride in methanol as a reducing agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylsulfonylpiperazin-1-yl)-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanone can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfonyl group or modify the bicyclo[4.2.0]octa-1,3,5-trienyl moiety.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce simpler hydrocarbons.
Scientific Research Applications
(4-Benzylsulfonylpiperazin-1-yl)-(7-bicyclo[42
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.
Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets.
Industrial Applications: Its chemical properties make it a candidate for use in various industrial processes, such as the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (4-Benzylsulfonylpiperazin-1-yl)-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine and bicyclo[4.2.0]octa-1,3,5-trienyl moieties. These interactions can modulate biological pathways and produce various effects .
Comparison with Similar Compounds
Similar Compounds
(4-Benzylsulfonylpiperazin-1-yl)-(oxolan-2-yl)methanone: This compound features a similar piperazine ring but with an oxolan-2-yl group instead of the bicyclo[4.2.0]octa-1,3,5-trienyl moiety.
(4-Methylpiperazin-1-yl)-(1-phenyl-1H-pyrazol-4-yl)methanone: Another piperazine derivative with a different substituent on the piperazine ring.
Uniqueness
The uniqueness of (4-Benzylsulfonylpiperazin-1-yl)-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanone lies in its combination of a benzylsulfonyl group and a bicyclo[4.2.0]octa-1,3,5-trienyl moiety, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
(4-benzylsulfonylpiperazin-1-yl)-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c23-20(19-14-17-8-4-5-9-18(17)19)21-10-12-22(13-11-21)26(24,25)15-16-6-2-1-3-7-16/h1-9,19H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFVUGKJPIEZIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC3=CC=CC=C23)S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-1-one](/img/structure/B6753381.png)
![1-[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-2-(oxolan-3-yl)ethanone](/img/structure/B6753385.png)
![2-(oxolan-3-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]acetamide](/img/structure/B6753388.png)
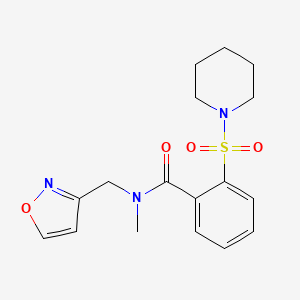
![2-(11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B6753408.png)
![1-Methyl-3-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1-(1,2-oxazol-3-ylmethyl)urea](/img/structure/B6753412.png)
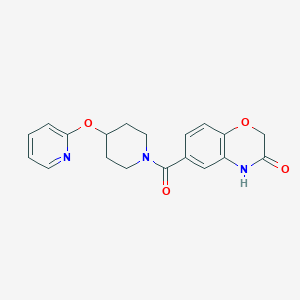
![(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone](/img/structure/B6753424.png)
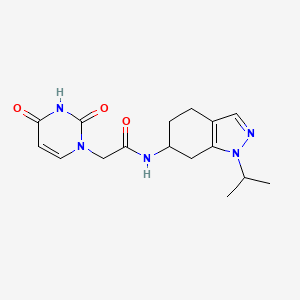
![3-methylsulfanyl-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B6753441.png)
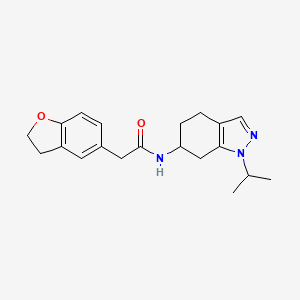
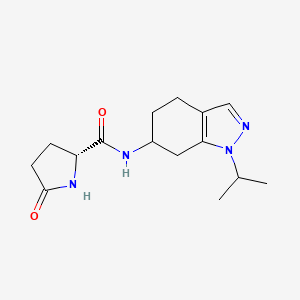
![N-[1-[2-(1,2-oxazol-3-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6753457.png)
![1-[4-(bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B6753468.png)
